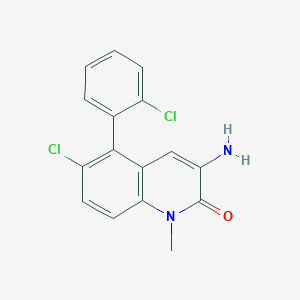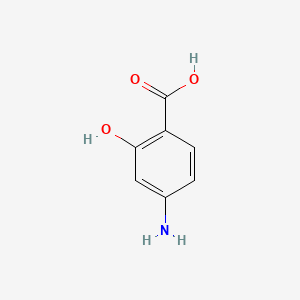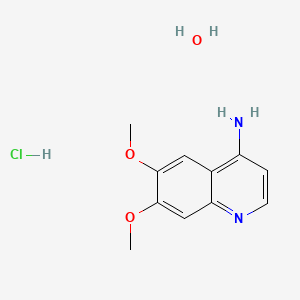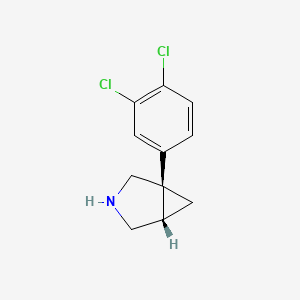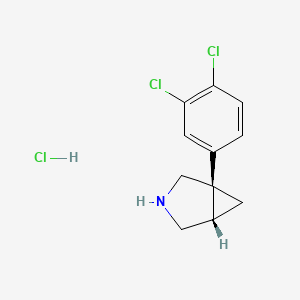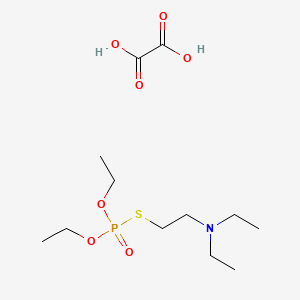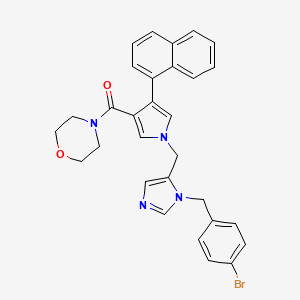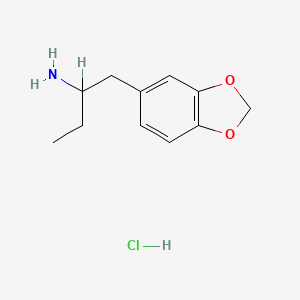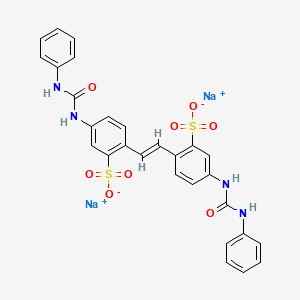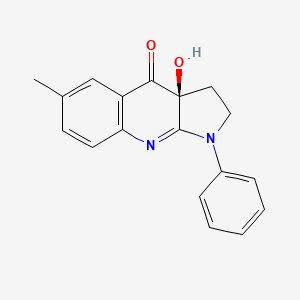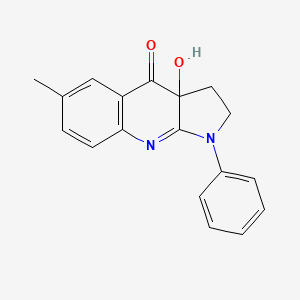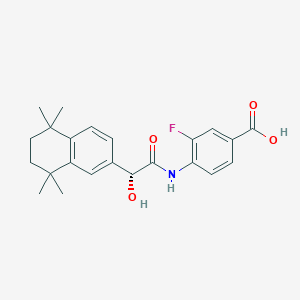
bms270394
Vue d'ensemble
Description
BMS 270394 is a synthetic compound that belongs to the class of retinobenzoic acids, also known as arotinoids. It is a selective agonist for the retinoic acid receptor gamma (RARγ), which is one of the three subtypes of retinoic acid receptors, the other two being retinoic acid receptor alpha (RARα) and retinoic acid receptor beta (RARβ). BMS 270394 has been proposed for use in the oral treatment of acne and in the prevention of the progression of precancerous lesions in organ transplant patients .
Applications De Recherche Scientifique
BMS 270394 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of retinoic acid receptor agonists and their interactions with other molecules.
Biology: BMS 270394 is used to investigate the role of retinoic acid receptors in cellular processes such as differentiation, proliferation, and apoptosis.
Medicine: The compound is studied for its potential therapeutic applications in treating acne, preventing the progression of precancerous lesions, and as an adjunct therapy in cancer treatment.
Industry: BMS 270394 is used in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing
Orientations Futures
Mécanisme D'action
BMS 270394 exerts its effects by selectively binding to and activating the retinoic acid receptor gamma (RARγ). Upon binding, the receptor undergoes a conformational change that allows it to interact with specific DNA sequences known as retinoic acid response elements (RAREs). This interaction leads to the regulation of gene expression, resulting in various biological effects such as modulation of cell differentiation, proliferation, and apoptosis. The molecular targets and pathways involved include the activation of genes associated with cellular growth and differentiation .
Analyse Biochimique
Biochemical Properties
BMS270394 plays a significant role in biochemical reactions by interacting with the retinoic acid receptor gamma (RARγ). As an agonist, this compound binds to RARγ and activates it, leading to the transcription of target genes involved in cell differentiation, proliferation, and apoptosis . The interaction between this compound and RARγ is highly specific, with this compound showing selectivity for RARγ over other retinoic acid receptor subtypes .
Cellular Effects
This compound influences various cellular processes by modulating the activity of RARγ. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce differentiation and inhibit the proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment . Additionally, this compound has been observed to impact the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ligand-binding domain of RARγ. This binding induces a conformational change in the receptor, allowing it to interact with coactivator proteins and initiate the transcription of target genes . This compound’s selectivity for RARγ over other receptor subtypes is attributed to its unique chemical structure, which allows for specific interactions with the receptor’s ligand-binding domain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as degradation and metabolic processes. Long-term studies have shown that this compound can maintain its effects on cellular function over extended periods, although the extent of these effects may diminish with time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively activate RARγ and induce the desired cellular responses without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites can further interact with RARγ and contribute to the overall effects of this compound on cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its therapeutic efficacy . The distribution of this compound is influenced by factors such as tissue permeability and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows this compound to effectively interact with RARγ and other biomolecules, thereby exerting its biological effects .
Méthodes De Préparation
The synthesis of BMS 270394 involves several steps, starting from commercially available starting materials. One of the key intermediates in the synthesis is hydroxyamide, which is prepared through a coupling reaction of thioester with aniline in the presence of silver trifluoroacetate in tetrahydrofuran (THF) for 48 hours The final product, BMS 270394, is obtained after further synthetic modifications and purification steps
Analyse Des Réactions Chimiques
BMS 270394 undergoes various chemical reactions, including:
Oxidation: BMS 270394 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: BMS 270394 can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Comparaison Avec Des Composés Similaires
BMS 270394 is unique in its high selectivity for the retinoic acid receptor gamma (RARγ) over the other subtypes, retinoic acid receptor alpha (RARα) and retinoic acid receptor beta (RARβ). Similar compounds include:
BMS 209641: A selective agonist for retinoic acid receptor beta (RARβ).
BMS 188649: A pure agonist for retinoid X receptor (RXR).
Trifarotene: A potent and selective retinoic acid receptor gamma (RARγ) agonist with higher selectivity compared to BMS 270394
These compounds share similar mechanisms of action but differ in their selectivity and potency towards specific retinoic acid receptor subtypes, making BMS 270394 a valuable tool for studying the specific roles of retinoic acid receptor gamma (RARγ) in various biological processes.
Propriétés
IUPAC Name |
3-fluoro-4-[[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FNO4/c1-22(2)9-10-23(3,4)16-11-13(5-7-15(16)22)19(26)20(27)25-18-8-6-14(21(28)29)12-17(18)24/h5-8,11-12,19,26H,9-10H2,1-4H3,(H,25,27)(H,28,29)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANFHDFOMFRLLR-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(C(=O)NC3=C(C=C(C=C3)C(=O)O)F)O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC(C2=C1C=CC(=C2)[C@H](C(=O)NC3=C(C=C(C=C3)C(=O)O)F)O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



